molecular formula C12H13NO B1269249 2,5,7-Trimethylquinolin-4-ol CAS No. 65674-07-9

2,5,7-Trimethylquinolin-4-ol

Cat. No.: B1269249
CAS No.: 65674-07-9
M. Wt: 187.24 g/mol
InChI Key: RLAFUJHEIQCSIU-UHFFFAOYSA-N
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Description

2,5,7-Trimethylquinolin-4-ol: is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The safety information provided by Sigma-Aldrich indicates that the compound should be handled under inert gas and protected from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethylquinolin-4-ol can be achieved through several methods. One common approach involves the microwave-assisted, one-pot-three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate . This method is advantageous due to its efficiency and the ability to produce high yields under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of recyclable catalysts and solvent-free reaction conditions are often employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trimethylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,5,7-Trimethylquinolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7-Trimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

  • 2,5,8-Trimethylquinolin-4-ol
  • 2,6,7-Trimethylquinoline
  • 2,5,7-Trimethylquinoline

Comparison: 2,5,7-Trimethylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5,7-trimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)13-9(3)6-11(12)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAFUJHEIQCSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=CC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352758
Record name 2,5,7-trimethylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65674-07-9
Record name 2,5,7-trimethylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65674-07-9
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